molecular formula C15H16N2O3 B140791 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine CAS No. 85583-54-6

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

Cat. No.: B140791
CAS No.: 85583-54-6
M. Wt: 272.3 g/mol
InChI Key: KGCCHRPMSPXKJE-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as ENP, is an organic compound with a variety of applications in scientific research. This compound has been used in the synthesis of various other compounds, as well as in the study of the biochemical and physiological effects of those compounds. ENP is a versatile compound due to its ability to act as a substrate, inhibitor, or activator for various biochemical processes.

Scientific Research Applications

Synthesis and Potential in Anticancer Research

  • Synthesis of Thieno[2,3-b]Pyridine Derivatives and Anticancer Potential: A study by (Al-Trawneh et al., 2021) reports the synthesis of a series of ethyl thieno[2,3-b]pyridine derivatives showing significant cytotoxicity against leukemia cells. This suggests potential applications in cancer treatment.

Antimicrobial Activity

  • Antimicrobial Properties of Isoxazoline Libraries: A novel series of isoxazolines synthesized from 5-ethyl-2-(2-phenoxy-ethyl)-pyridin exhibited potent antimicrobial activity, as discussed by (Gaonkar, Rai, & Prabhuswamy, 2007). This highlights its potential in developing new antimicrobial agents.

Development of Molecular Scale Wires

  • Molecular Scale Wires in Chemistry: A study conducted by (Berry et al., 2003) explored the use of pyridine derivatives in the development of extended metal atom chains, suggesting potential applications in the field of molecular electronics.

Other Applications

  • Synthesis of Phenol Derivatives and Tautomerism Studies: Research on pyridine derivatives has led to the synthesis of various compounds with unique chemical properties. Studies like those by (Nishiwaki et al., 2005) and (Ochi, Miyasaka, Kanada, & Arakawa, 1976) have contributed to this field by synthesizing novel compounds and analyzing their structures and reactions.

Mechanism of Action

Target of Action

The primary targets of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability. They can include factors such as pH, temperature, presence of other molecules, and the specific cellular environment.

Properties

IUPAC Name

5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCHRPMSPXKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536505
Record name 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85583-54-6
Record name 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85583-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl]
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-(5-ethyl-2-pyridyl)ethanol (12 g) and 4-fluoronitrobenzene (11.2 g) in dimethylformamide (80 ml) sodium hydride (3.9 g) is added portionwise under ice cooling. This mixture is agitated under ice cooling for one hour, at room temperature for thirty minutes, poured into ice water and extracted with ethyl acetate. Drying the organic layer and evaporating the solvent gives a yellow solid (4-(2-(5-ethyl-2-pyridyl)ethoxy)nitrobenzene, 21.4 g, 98.2%). Recrystallizing from a mixture of ether and hexane yields pale yellow crystals (m.p. 45–47° C.). NMR δ (ppm) in CDCl3: 1.25 (3H, t, J=7.6), 2.65 (2H, q, J=7.6), 3.28 (2H, t, J=6.7), 4.47 (2H, t, J=6.7), 6.95 (2H, m), 7.19 (1H, d, J=7.9), 7.49 (1H, dd, J=2.4; 8.0), 8.17 (2H, m), 8.41 (1H, d, J=2.2).
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Synthesis routes and methods III

Procedure details

To a solution of 2-(5-ethyl-2-pyridyl)ethanol (53.0 g) and 4-fluoronitrobenzene (47.0 g) in DMF (500 ml) was added portionwise under ice-cooling 60% sodium hydride in oil (16.0 g). The mixture was stirred under ice-cooling for one hour, then at room temperature for 30 minutes, poured into water and extracted with ether. The ether layer was washed with water and dried (MgSO4). The solvent was evaporated off to give 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene as crystals (62.0 g, 62.9%). Recrystallization from ether-hexane gave colorless prisms, m.p. 53°-54° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine?

A1: The crystal structure of this compound, determined through X-ray crystallography, reveals key information about its molecular arrangement. This compound crystallizes in the orthorhombic space group Pbca. [] Understanding the spatial arrangement of atoms within the molecule and the intermolecular interactions, such as the observed C-H···N hydrogen bonds, is crucial for comprehending its physical and chemical properties. [] This knowledge can be further applied to predict its behavior in different environments and potentially guide the design of related compounds with tailored properties.

Q2: How is this compound synthesized?

A2: A novel synthesis method for Pioglitazone HCl, an antidiabetic drug, utilizes this compound as a key intermediate. [] The synthesis involves a two-step process:

  1. Coupling Reaction: 2-(5-Ethyl-pyridine-2-yl)-ethanol is reacted with a nitrobenzene derivative containing a leaving group (like methanesulfonyloxy or p-toluene sulfonyloxy) in the presence of a base. This reaction yields this compound. []
  2. Reduction: The nitro group in this compound is then reduced to yield 4-[2-(5-ethyl-pyridine-2-yl)-ethoxy]-phenylamine, which serves as a precursor to Pioglitazone HCl. []

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